![molecular formula C15H16BrN7O2 B6533988 1-(5-bromofuran-2-carbonyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine CAS No. 1058456-08-8](/img/structure/B6533988.png)
1-(5-bromofuran-2-carbonyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While I don’t have specific information on the synthesis of this compound, molecules of this complexity are typically synthesized in multiple steps, each introducing a new part of the molecule. The synthesis would likely involve formation of the individual rings, followed by their connection through various chemical reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The bromofuran and triazolopyrimidine rings are aromatic, contributing to the stability of the molecule. The piperazine ring is a saturated 6-membered ring with two nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, and the specific functional groups present would all influence its properties .Scientific Research Applications
1. Inhibitor of Ubiquitin Specific Peptidase 28 (USP28) This compound has been found to be a potent inhibitor of USP28, a protein associated with the occurrence and development of various malignancies . It has been validated as a promising therapeutic target for cancer therapy .
Antiproliferative Agent
A series of [1,2,3]triazolo[4,5-d]pyrimidine derivatives bearing a hydrazone moiety, which includes this compound, have shown moderate to good antiproliferative activity against several cancer cell lines .
Inhibitor of Cell Cycle Progression
The compound has been found to inhibit the proliferation, cell cycle at S phase, and epithelial-mesenchymal transition (EMT) progression in gastric cancer cell lines .
Apoptosis Inducer
This compound has been found to induce apoptosis in cancer cells, likely through the mitochondrial pathway. This is accompanied by a decrease in the mitochondrial membrane potential, activations of caspase-9/3, up-regulation of the expression of Bax, Bak and PUMA, and down-regulation of Bcl-2 and Mcl-1 .
Fluorescent Probe
Recent applications detail the use of these heterocycles in medicinal chemistry as fluorescent probes .
Structural Units of Polymers
These heterocycles have also been used as structural units of polymers .
Mechanism of Action
Target of Action
The primary target of F5062-0271 is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the G1-S phase transition and is essential for the initiation of DNA replication.
Mode of Action
F5062-0271 acts as an inhibitor of CDK2 . It binds to the active site of the enzyme, preventing its interaction with cyclin A2, a protein required for CDK2 activation. This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulatory pathway . CDK2 is a key player in the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, F5062-0271 prevents cells from entering the S phase, where DNA replication occurs. This leads to cell cycle arrest and can induce apoptosis, or programmed cell death .
Result of Action
The result of F5062-0271’s action is the inhibition of cell proliferation . By preventing cells from progressing through the cell cycle, the compound can effectively halt the growth of rapidly dividing cells . This makes F5062-0271 a potential candidate for the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(5-bromofuran-2-yl)-[4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN7O2/c1-2-23-14-12(19-20-23)13(17-9-18-14)21-5-7-22(8-6-21)15(24)10-3-4-11(16)25-10/h3-4,9H,2,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMIISQJUKHPME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C4=CC=C(O4)Br)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.